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Compound of Interest

Compound Name: 2-Bromofuran-3-carboxylic acid

Cat. No.: B178119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
Bromofuran-3-carboxylic acid (CAS No. 197846-05-2). Due to the limited availability of

experimentally derived spectra in public databases, this document presents predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These

predictions are based on the analysis of structurally related compounds, including 3-furoic acid

and 2-bromofuran, and established principles of spectroscopic interpretation. This guide is

intended to support researchers in the identification, characterization, and quality control of 2-
Bromofuran-3-carboxylic acid and its derivatives.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromofuran-3-
carboxylic acid.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~11-13 Singlet (broad) -
Carboxylic acid proton

(-COOH)

~7.5 - 7.7 Doublet ~2.0 Furan ring proton (H5)

~6.6 - 6.8 Doublet ~2.0 Furan ring proton (H4)

Rationale for Prediction: The chemical shifts are estimated based on the known spectra of 3-

furoic acid and the anticipated electronic effects of the bromine substituent at the 2-position.

The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. The

furan ring protons at positions 4 and 5 will appear as doublets due to their coupling with each

other. The electron-withdrawing bromine atom is expected to deshield the adjacent H4 and H5

protons, shifting them downfield compared to 3-furoic acid.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~165-170 Carboxylic acid carbon (-COOH)

~145-150 Furan ring carbon (C5)

~120-125 Furan ring carbon (C2-Br)

~115-120 Furan ring carbon (C3-COOH)

~110-115 Furan ring carbon (C4)

Rationale for Prediction: The predicted chemical shifts are based on data for 3-furoic acid and

2-bromofuran. The carboxylic acid carbon will be the most downfield signal. The carbon

attached to the bromine (C2) is expected to be significantly shifted downfield. The other furan

carbons are assigned based on established substituent effects in furan rings.

Table 3: Predicted IR Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (carboxylic acid

dimer)

~1700-1725 Strong C=O stretch (carboxylic acid)

~1550-1600 Medium C=C stretch (furan ring)

~1200-1300 Strong C-O stretch (carboxylic acid)

~1000-1100 Medium C-O-C stretch (furan ring)

~600-700 Medium-Strong C-Br stretch

Rationale for Prediction: The IR spectrum is predicted to show the characteristic broad O-H

stretch of a carboxylic acid dimer. A strong carbonyl (C=O) absorption is expected around

1700-1725 cm⁻¹. The furan ring C=C and C-O-C stretches will also be present. The C-Br

stretch is anticipated in the lower frequency region.

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity Assignment

190/192 High
Molecular ion peak [M]⁺

(presence of Br isotopes)

173/175 Medium [M-OH]⁺

145/147 Medium [M-COOH]⁺

112 Low [M-Br]⁺

67 Medium [C₄H₃O]⁺

Rationale for Prediction: The mass spectrum is expected to show a prominent molecular ion

peak with a characteristic isotopic pattern for a bromine-containing compound (approximately

1:1 ratio for M and M+2). Common fragmentation pathways for carboxylic acids include the loss

of a hydroxyl group (-OH) and the entire carboxyl group (-COOH). Loss of the bromine atom is

also a possible fragmentation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromofuran-3-carboxylic acid
in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR

tube.[1] Ensure the sample is fully dissolved.

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR.

Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5

seconds.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Solid):
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Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g.,

acetone or methylene chloride).[2] Apply a drop of the solution to a salt plate (e.g., NaCl or

KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr

powder using an agate mortar and pestle. Press the mixture into a transparent pellet using

a hydraulic press.

Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer.

Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (or a blank KBr pellet).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass

Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI)

is appropriate.

Ionization: For a general-purpose spectrum showing fragmentation, Electron Ionization (EI)

at 70 eV is typically used. For confirmation of the molecular weight, a soft ionization

technique like ESI is preferable.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition and Processing: The detector records the abundance of each ion,

generating a mass spectrum. The data system plots the relative abundance of ions as a

function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of a chemical compound like 2-Bromofuran-3-carboxylic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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